

Application Notes and Protocols: Infrared Spectroscopy of 1,2-Dichloropentane

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Compound of Interest

Compound Name: 1,2-Dichloropentane

Cat. No.: B160153

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This document provides a detailed guide to the application of infrared (IR) spectroscopy for the analysis of **1,2-dichloropentane**. It includes a general protocol for sample analysis and a summary of expected vibrational modes.

Introduction

Infrared spectroscopy is a powerful analytical technique used to identify functional groups and elucidate the structure of molecules. By measuring the absorption of infrared radiation by a sample, a unique spectral fingerprint can be obtained. For **1,2-dichloropentane** ($C_5H_{10}Cl_2$), IR spectroscopy can be used to confirm the presence of alkyl (C-H) and chloroalkane (C-Cl) functionalities, as well as to assess sample purity.

Predicted Infrared Absorption Data for 1,2-Dichloropentane

While a definitive experimental spectrum for **1,2-dichloropentane** is not readily available in public databases, the expected absorption bands can be predicted based on the analysis of similar molecules, such as other chlorinated alkanes. The following table summarizes the anticipated vibrational modes and their corresponding wavenumber ranges. The fingerprint region, typically from 1500 to 400 cm^{-1} , contains a complex series of absorptions unique to the molecule's structure.^[1]

Wavenumber Range (cm ⁻¹)	Vibration Type	Functional Group
2845 - 2975	C-H Stretching	Alkane (CH ₂ , CH ₃)
1470 - 1340	C-H Bending	Alkane (CH ₂ , CH ₃)
800 - 580	C-Cl Stretching	Chloroalkane

Note: This data is predicted based on the vibrational analysis of similar chlorinated alkanes.^[1]
Actual experimental values may vary.

Experimental Protocol: Neat Liquid Sample Analysis

This protocol outlines the procedure for obtaining an IR spectrum of a pure liquid sample, such as **1,2-dichloropentane**, using the thin film method with salt plates.^{[2][3][4]}

Materials:

- Fourier Transform Infrared (FTIR) Spectrometer
- Sodium Chloride (NaCl) or Potassium Bromide (KBr) salt plates
- Desiccator for storing salt plates
- Pasteur pipette
- Sample of **1,2-dichloropentane**
- Acetone (for cleaning)
- Gloves

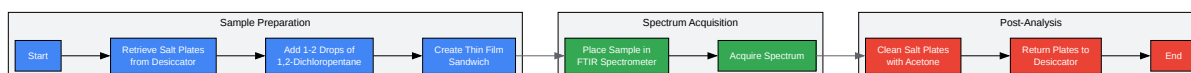
Procedure:

- Instrument Preparation:
 - Ensure the FTIR spectrometer is powered on and has completed its startup diagnostics.
 - Perform a background scan to account for atmospheric CO₂ and water vapor.^[3]

- Sample Preparation:
 - Retrieve two clean, dry salt plates from a desiccator.[2] Handle the plates by their edges to avoid transferring moisture and oils from your fingers.[2]
 - Using a Pasteur pipette, place one to two drops of the **1,2-dichloropentane** sample onto the center of one salt plate.[2][5]
 - Carefully place the second salt plate on top of the first, allowing the liquid to spread and form a thin, uniform film between the plates.[2][4]
- Spectrum Acquisition:
 - Place the "sandwich" of salt plates into the sample holder of the FTIR spectrometer.[2][5]
 - Initiate the sample scan according to the instrument's software instructions.
 - The resulting spectrum will show the absorbance or transmittance of infrared radiation as a function of wavenumber.
- Post-Analysis:
 - Once the spectrum is obtained, remove the salt plates from the spectrometer.
 - Clean the plates thoroughly with a small amount of acetone and a soft tissue.[2]
 - Return the clean, dry plates to the desiccator for future use.[2]

Experimental Workflow

The following diagram illustrates the key steps in obtaining the infrared spectrum of a liquid sample.



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Caption: Workflow for IR Spectroscopy of a Liquid Sample.

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References

- 1. infrared spectrum of 1,2-dichloroethane $C_2H_4Cl_2$ CH_2ClCH_2Cl prominent wavenumbers cm^{-1} detecting ? functional groups present finger print for identification of 1,2-dichloroethane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
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